

What are the chemical and physical properties of 3-Thiopheneacrylic acid?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Thiopheneacrylic acid

Cat. No.: B074257

[Get Quote](#)

An In-depth Technical Guide to **3-Thiopheneacrylic Acid**

Introduction

3-Thiopheneacrylic acid, also known as 3-(thiophen-3-yl)acrylic acid, is a carboxylic acid derivative of thiophene. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its structural isomer, 3-(2-thienyl)acrylic acid, is also a compound of interest with distinct properties and applications. This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and safety information for **3-thiopheneacrylic acid**, with comparative data for its 2-isomer where relevant.

Chemical and Physical Properties

The chemical and physical properties of **3-thiopheneacrylic acid** and its 2-isomer are summarized in the table below. These properties are crucial for their handling, characterization, and application in research and development.

Property	3-(3-Thienyl)acrylic acid	3-(2-Thienyl)acrylic acid
Molecular Formula	C ₇ H ₆ O ₂ S ^[1]	C ₇ H ₆ O ₂ S ^{[2][3]}
Molecular Weight	154.19 g/mol ^[3]	154.19 g/mol ^{[3][4]}
CAS Number	1195-52-4 ^[5]	1124-65-8 ^{[2][3][4]}
Appearance	-	Slightly beige to yellow needle-like crystalline solid ^{[6][7]}
Melting Point	150-154 °C ^[8]	145-148 °C ^[7]
Boiling Point	298.9 °C at 760 mmHg ^[8]	298.9 °C at 760 mmHg ^[7]
Solubility	-	Soluble in Chloroform, Methanol ^[7]
pKa	4.45±0.10 (Predicted) ^[8]	4.34±0.10 (Predicted) ^[7]
Density	1.346 g/cm ³ ^[8]	~1.295 g/cm ³ (estimate) ^[7]
Flash Point	134.6 °C ^[8]	134.6 °C ^[7]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place ^[8]	2-8°C, protect from light ^[7]

Experimental Protocols

Synthesis of 3-(2-Thienyl)acrylic Acid via Oglialoro Condensation

A common method for the synthesis of thienylacrylic acids is the Oglialoro condensation. The following protocol describes the synthesis of 3-(2-thienyl)-2-phenylacrylic acid, which can be adapted for **3-thiopheneacrylic acid** by using the appropriate starting materials^[9].

Materials:

- Phenylacetic acid
- 2-Thiophenealdehyde

- Triethylamine
- Acetic anhydride
- Hydrochloric acid
- Ether
- 10% Sodium carbonate solution
- Acetic acid
- Methanol (for recrystallization)

Procedure:

- A mixture of phenylacetic acid (0.1 mole) and 2-thiophenealdehyde (0.12 mole) is prepared in triethylamine (20 ml) and acetic anhydride (20 ml)[9].
- The mixture is heated at its boiling point for 3 hours[9].
- After the reaction is complete, the mixture is cooled and then acidified with hydrochloric acid[9].
- The product is extracted with ether. The organic layer is washed with water[9].
- The acid is re-extracted from the organic layer by shaking with a 10% sodium carbonate solution[9].
- The alkaline solution of the sodium salt is acidified with acetic acid, which precipitates the E-isomer[9].
- The precipitate is filtered off and recrystallized from methanol to yield the purified product[9].

Purification by Fractional Crystallization

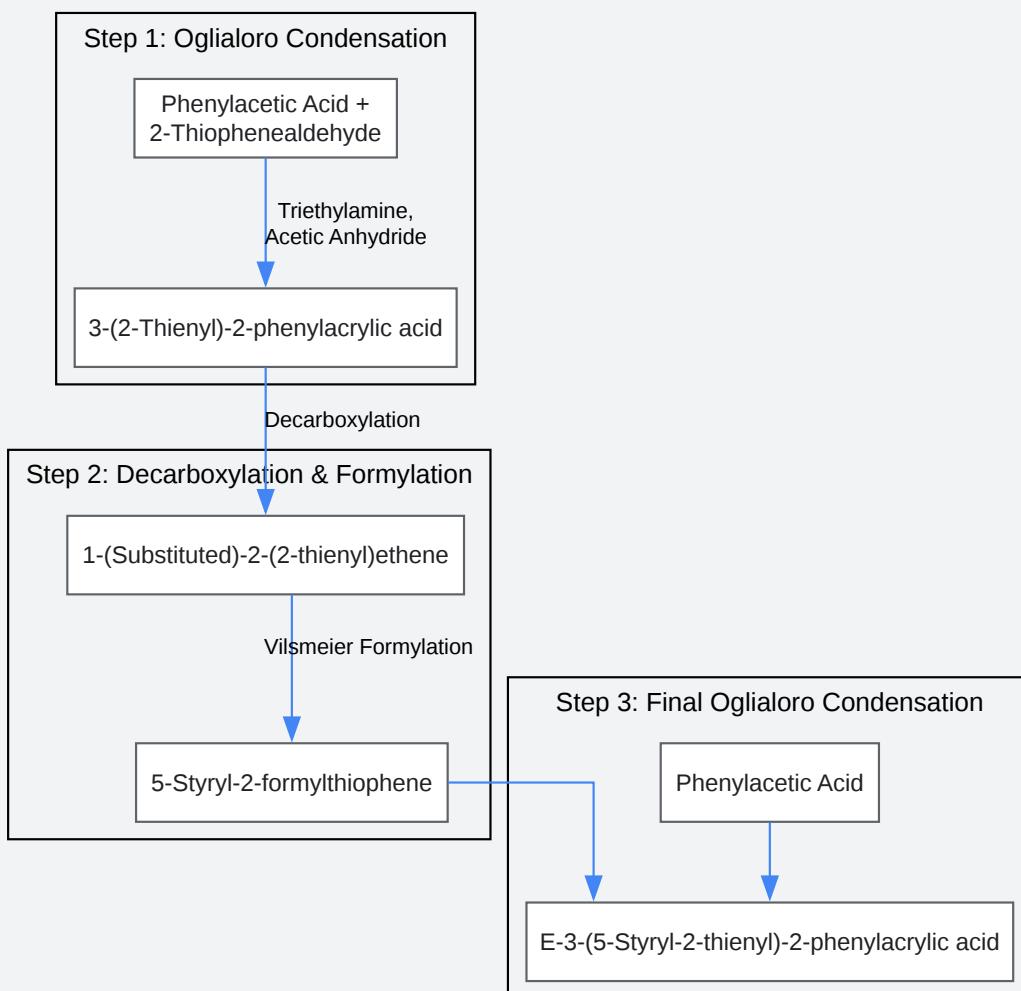
Fractional crystallization is a technique that can be employed to purify acrylic acids from aqueous solutions. This method involves a sequence of melting, partial freezing, and separation stages to isolate the desired compound[10]. For acrylic acids that form azeotropic

mixtures with water, the addition of a salt can eliminate the eutectic point, facilitating separation by crystallization[10].

General Procedure Outline:

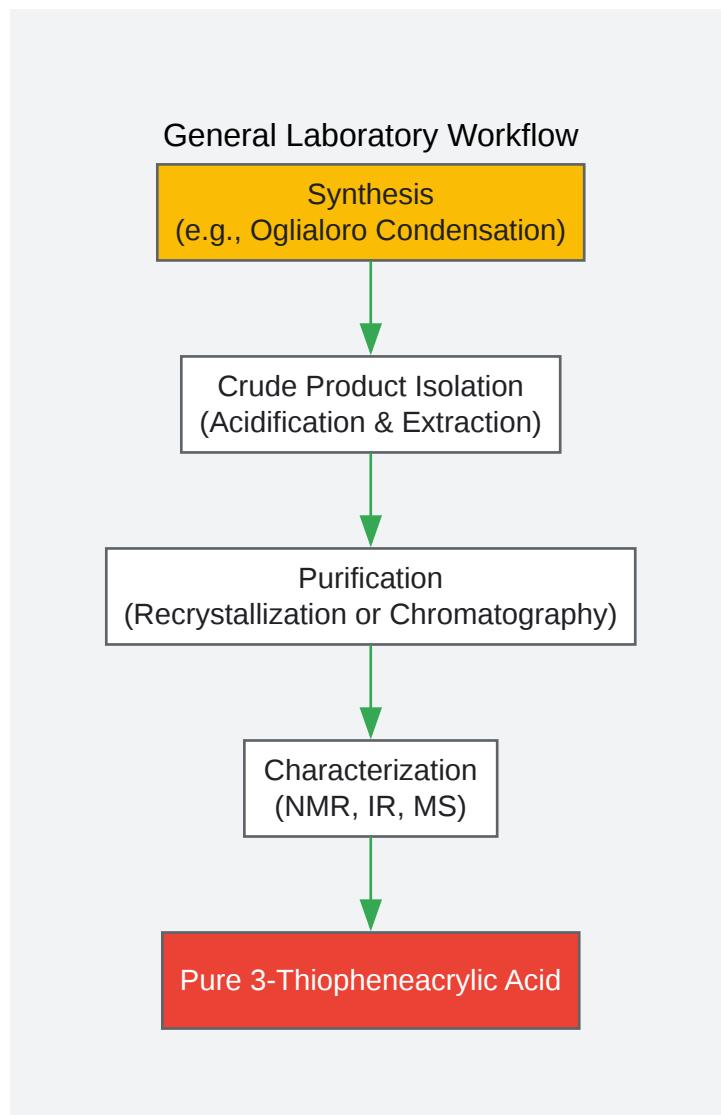
- An aqueous solution of the crude acrylic acid is prepared.
- A salt that eliminates the eutectic point between the acrylic acid and water is added to saturate the solution[10].
- The solution undergoes fractional crystallization, which involves controlled cooling to induce crystallization of the acrylic acid[10].
- The process is typically carried out in multiple stages (3-6 stages) to achieve high purity[10].
- The purified acrylic acid crystals are separated from the remaining brine solution[10].

Analytical Techniques


The characterization of **3-thiopheneacrylic acid** and its derivatives typically involves standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid C=O and C=C double bonds[9].
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflows and Diagrams


The synthesis of substituted thiophenylacrylic acids can be visualized as a multi-step process. The following diagram illustrates a general workflow for the synthesis of E-3-(5-styryl-2-thienyl)-2-phenylacrylic acid, which involves an initial condensation followed by further functionalization and a final condensation step[9].

Synthesis Workflow for Substituted Thienylacrylic Acids

[Click to download full resolution via product page](#)

Caption: A multi-step synthesis of substituted thienylacrylic acids.

The following diagram illustrates a general laboratory workflow for the synthesis, purification, and analysis of **3-thiopheneacrylic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. angenechemical.com [angenechemical.com]
- 6. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]
- 7. 3-(2-Thienyl)acrylic acid | lookchem [lookchem.com]
- 8. lookchem.com [lookchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the chemical and physical properties of 3-Thiopheneacrylic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074257#what-are-the-chemical-and-physical-properties-of-3-thiopheneacrylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com